1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a naphthalene sulfonyl group and a thiophene ring attached to a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the reaction of naphthalene sulfonyl chloride with 3-thiophenylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids or bases.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene sulfonyl group and thiophene ring can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s bioactivity and specificity.
Comparison with Similar Compounds
1-(Naphthalen-1-ylsulfonyl)-3-(phenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(Naphthalen-1-ylsulfonyl)-3-(furan-3-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonyl-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,18-7-3-5-14-4-1-2-6-17(14)18)19-10-8-15(12-19)16-9-11-22-13-16/h1-7,9,11,13,15H,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQRPANFNIXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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